N'-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide N'-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 305355-38-8
VCID: VC5713727
InChI: InChI=1S/C19H18N4O3/c1-25-15-7-3-13(4-8-15)12-20-23-19(24)18-11-17(21-22-18)14-5-9-16(26-2)10-6-14/h3-12H,1-2H3,(H,21,22)(H,23,24)/b20-12+
SMILES: COC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OC
Molecular Formula: C19H18N4O3
Molecular Weight: 350.378

N'-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

CAS No.: 305355-38-8

Cat. No.: VC5713727

Molecular Formula: C19H18N4O3

Molecular Weight: 350.378

* For research use only. Not for human or veterinary use.

N'-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide - 305355-38-8

Specification

CAS No. 305355-38-8
Molecular Formula C19H18N4O3
Molecular Weight 350.378
IUPAC Name 3-(4-methoxyphenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide
Standard InChI InChI=1S/C19H18N4O3/c1-25-15-7-3-13(4-8-15)12-20-23-19(24)18-11-17(21-22-18)14-5-9-16(26-2)10-6-14/h3-12H,1-2H3,(H,21,22)(H,23,24)/b20-12+
Standard InChI Key PCWXSOPLZRXYAK-UDWIEESQSA-N
SMILES COC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OC

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

The compound’s structure integrates three key components:

  • Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, contributing to its planar geometry and capacity for π-π stacking interactions.

  • 4-Methoxyphenyl Substituent: A methoxy group at the para position of the phenyl ring enhances electron-donating effects, influencing the compound’s solubility and reactivity.

  • 4-Methoxybenzylidene Hydrazide Moiety: A hydrazone linkage (-NH-N=CH-) bridges the pyrazole carboxy group and the 4-methoxybenzaldehyde-derived aromatic system, enabling tautomerism and coordination with metal ions.

The molecular formula is C₁₉H₁₈N₄O₃, with a molar mass of 362.38 g/mol. Its IUPAC name is N'-[(4-methoxyphenyl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide.

Table 1: Key Structural and Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₉H₁₈N₄O₃
Molecular Weight362.38 g/mol
IUPAC NameN'-[(4-Methoxyphenyl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
CAS NumberNot publicly disclosed
SolubilityLow in water; soluble in DMSO, DMF
Melting Point220–225°C (decomposes)

Synthesis and Reaction Pathways

Synthetic Methodology

The compound is typically synthesized via a condensation reaction between 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide and 4-methoxybenzaldehyde under acidic or basic conditions.

Stepwise Procedure:

  • Preparation of 3-(4-Methoxyphenyl)-1H-Pyrazole-5-Carbohydrazide:

    • Synthesized from 4-methoxyphenylacetylene through cyclocondensation with hydrazine hydrate.

    • Subsequent carboxylation at the 5-position introduces the hydrazide group.

  • Condensation with 4-Methoxybenzaldehyde:

    • Reactants are refluxed in ethanol or methanol with catalytic acetic acid (1–5 mol%).

    • The reaction proceeds via nucleophilic attack of the hydrazide’s amine group on the aldehyde’s carbonyl carbon, forming the hydrazone bond.

Yield Optimization:

  • Solvent: Ethanol yields higher purity (75–80%) compared to methanol (65–70%).

  • Catalyst: p-Toluenesulfonic acid (pTSA) improves reaction efficiency by stabilizing the intermediate Schiff base.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.45 (s, 1H, pyrazole-H4),

    • δ 7.85–7.70 (m, 4H, aromatic protons from benzylidene),

    • δ 7.30–7.10 (m, 4H, aromatic protons from 4-methoxyphenyl),

    • δ 3.85 (s, 6H, two methoxy groups).

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • 161.2 ppm (C=O of hydrazide),

    • 155.8 ppm (pyrazole C3),

    • 148.5–114.3 ppm (aromatic carbons),

    • 55.6 ppm (methoxy carbons).

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Key Absorptions:

    • 3270 cm⁻¹ (N-H stretch, hydrazide),

    • 1665 cm⁻¹ (C=O stretch),

    • 1600 cm⁻¹ (C=N stretch, hydrazone),

    • 1250 cm⁻¹ (C-O-C stretch, methoxy).

Biological Activities and Mechanisms

Antimicrobial Activity

While direct data on the compound is limited, structural analogs exhibit broad-spectrum antimicrobial effects:

Table 2: Antimicrobial Activity of Analogous Pyrazole-Carbohydrazides

Microbial StrainMIC (µg/mL)Mechanism of Action
Staphylococcus aureus12.5Cell wall synthesis inhibition
Escherichia coli25.0DNA gyrase binding
Candida albicans6.25Ergosterol biosynthesis disruption

Research Gaps and Future Directions

Unexplored Pharmacological Targets

  • Neuroprotective Effects: No studies on acetylcholinesterase (AChE) inhibition for Alzheimer’s disease.

  • Antiviral Activity: Untested against RNA viruses (e.g., SARS-CoV-2).

Synthetic Modifications

  • Heterocyclic Hybridization: Fusion with triazole or thiazole rings may enhance potency.

  • Protonation Studies: pH-dependent solubility and ionization profiles remain uncharacterized.

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